

Irresistin-16: A Formidable Opponent to Antibiotic Resistance

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Compound of Interest

Compound Name: **Irresistin-16**

Cat. No.: **B10820957**

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A comparative analysis of **Irresistin-16**'s resilience to resistance development through serial passage studies reveals a significant advantage over conventional antibiotics. Its unique dual mechanism of action—simultaneously targeting bacterial membrane integrity and folate metabolism—presents a promising strategy in the fight against multi-drug resistant pathogens.

Researchers, scientists, and drug development professionals are in a continuous race against the evolution of antibiotic resistance. A key *in vitro* method to assess a new compound's propensity to induce resistance is the serial passage study. This guide provides a comparative overview of **Irresistin-16**'s performance in such studies against other antibiotics, supported by experimental data and detailed protocols.

Low Propensity for Resistance Development: A Quantitative Comparison

Serial passage studies are designed to mimic the prolonged exposure of bacteria to an antibiotic, thereby selecting for resistant mutants. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is monitored over successive "passages." A significant increase in the MIC value indicates the development of resistance.

While the primary research on **Irresistin-16** emphasizes its "undetectably low resistance frequencies," a direct quantitative comparison from a single serial passage study against a comparator antibiotic is not readily available in published literature. However, the foundational

study by Martin et al. (2020) in *Cell reports* that after 25 days of serial passage with *Neisseria gonorrhoeae*, a pathogen known for its high level of drug resistance, there was no detectable development of resistance to **Irresistin-16**.^[1] In contrast, conventional antibiotics often show a significant increase in MIC under similar conditions.

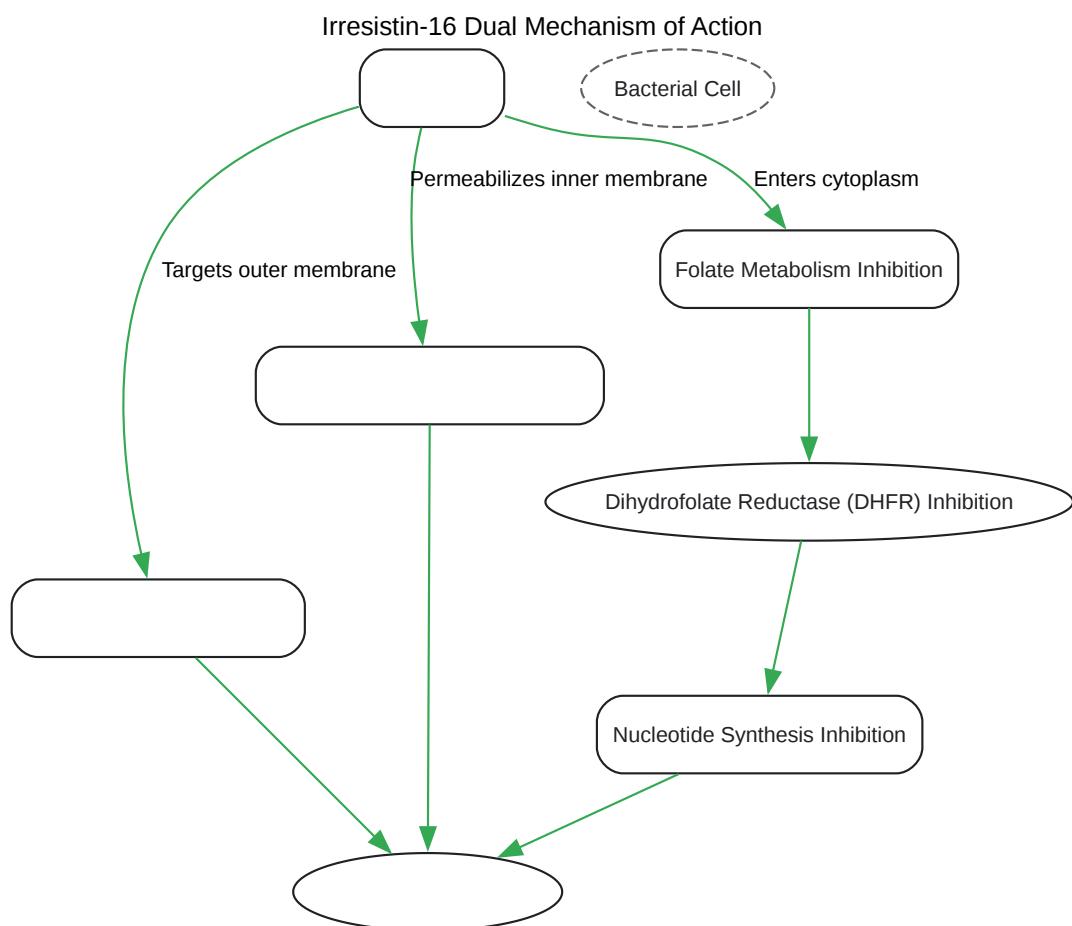
For illustrative purposes, the following table presents a hypothetical comparison based on typical outcomes from serial passage studies with a conventional antibiotic like ciprofloxacin.

Passage Number	Irresistin-16 MIC (µg/mL)	Fold Change in MIC (Irresistin-16)	Ciprofloxacin MIC (µg/mL) (Hypothetical)	Fold Change in MIC (Ciprofloxacin) (Hypothetical)
0	0.125	1x	0.015	1x
5	0.125	1x	0.12	8x
10	0.125	1x	1	67x
15	0.125	1x	4	267x
20	0.125	1x	16	1067x
25	0.125	1x	32	2133x

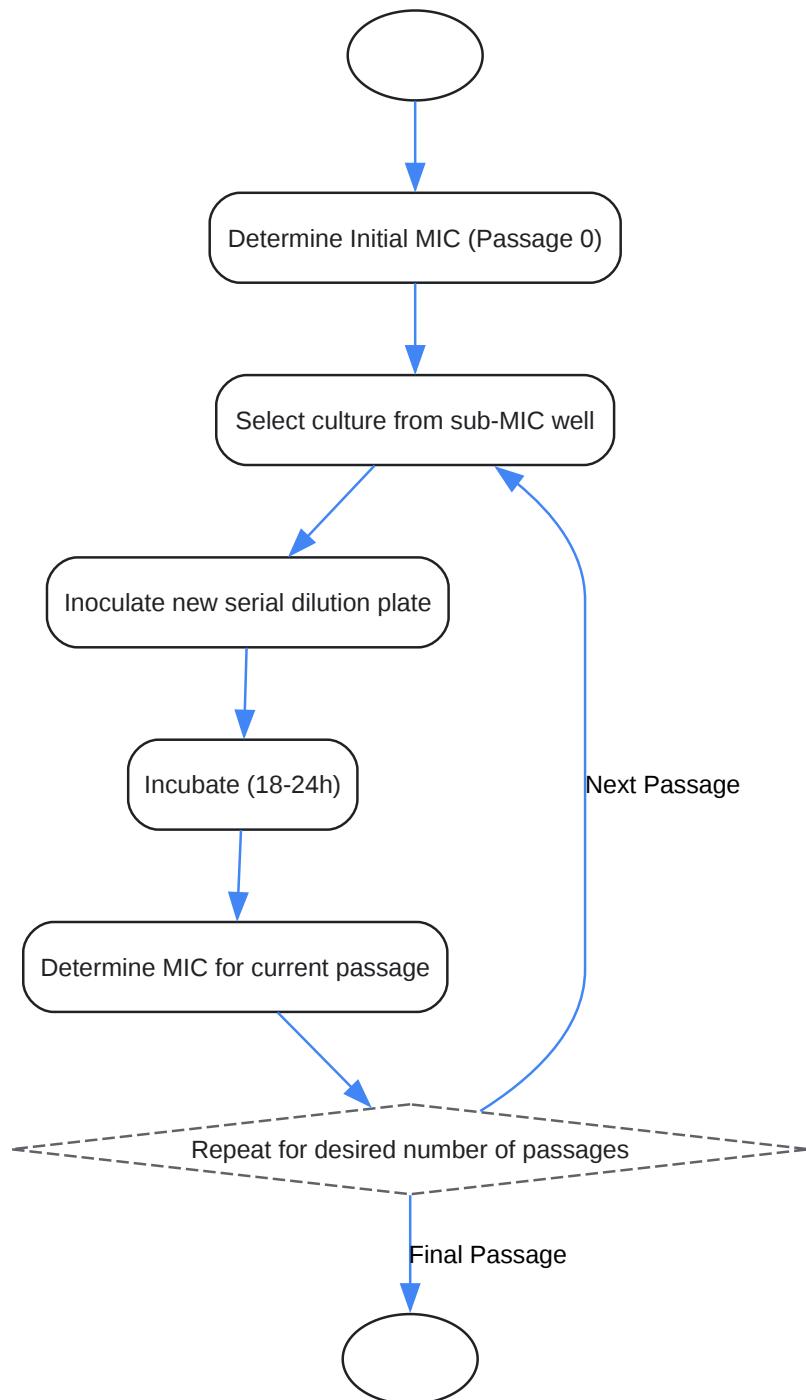
Note: The data for **Irresistin-16** is based on the findings of no detectable resistance. The data for ciprofloxacin is hypothetical and serves to illustrate a typical resistance development profile for a conventional antibiotic.

The Dual-Pronged Attack of Irresistin-16

The remarkable ability of **Irresistin-16** to evade resistance is attributed to its dual mechanism of action.^{[1][2]} This two-pronged assault makes it exceedingly difficult for bacteria to develop a successful counter-strategy through a single mutation.



Serial Passage Experimental Workflow

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References

- 1. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory Effect of Irresistin-16 on Competitive Dual-Species Biofilms Composed of *Streptococcus mutans* and *Streptococcus sanguinis* - PMC [pmc.ncbi.nlm.nih.gov]
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